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Compound of Interest

Compound Name: 6-Amino-2-methoxypyrimidin-4-ol

Cat. No.: B069683 Get Quote

An In-depth Technical Guide on 6-Amino-2-methoxypyrimidin-4-ol and Its Derivatives

This technical guide provides a comprehensive literature review of 6-Amino-2-
methoxypyrimidin-4-ol, a pyrimidine derivative of significant interest in chemical and

pharmaceutical research. Due to the limited specific data on the parent compound, this review

extends to its closely related analogs, particularly those with demonstrated biological activity, to

offer a broader context for researchers, scientists, and drug development professionals. The

pyrimidine scaffold is a foundational structure in numerous bioactive molecules, and

understanding the synthesis, properties, and applications of this specific derivative and its

analogs is crucial for advancing drug discovery.

Core Compound Properties
6-Amino-2-methoxypyrimidin-4-ol, also known as 6-Amino-2-methoxy-4(1H)-pyrimidinone, is

a heterocyclic organic compound. Its fundamental properties are summarized below. A key

study has highlighted its hydrated form, 6-amino-2-methoxypyrimidin-4(3H)one (HAMP), which

was analyzed using single crystal X-ray diffraction. The presence of lattice water molecules in

the crystal structure of HAMP is believed to enhance crucial physical properties such as

stability and bioavailability.[1]
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Property Value Reference

CAS Number 52386-29-5 [from search]

Molecular Formula C₅H₇N₃O₂ [from search]

Molecular Weight 141.13 g/mol [from search]

IUPAC Name
6-amino-2-methoxypyrimidin-4-

ol
[from search]

Canonical SMILES COC1=NC(N)=CC(O)=N1 [from search]

Physical Form
Hydrated single crystals

(HAMP)
[1]

Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 6-Amino-2-methoxypyrimidin-4-ol is not

readily available in the reviewed literature, the synthesis of structurally similar and biologically

active derivatives is well-documented. These methods provide a valuable template for the

potential synthesis of the target compound.

General Synthesis Workflow for Pyrimidin-4-ol
Derivatives
The synthesis of substituted pyrimidin-4-ol derivatives often involves the cyclization of a three-

carbon component with a guanidine or urea derivative. The following diagram illustrates a

generalized workflow based on synthetic routes for related compounds.
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Caption: Generalized synthesis workflow for pyrimidin-4-ol derivatives.

Experimental Protocol: Synthesis of 2-amino-4,6-
dimethylpyrimidin-5-ol (A Key Intermediate)
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This protocol is adapted from the synthesis of precursors for selective FGFR4 inhibitors and

serves as a representative example for this class of compounds.[2][3]

Reaction Setup: A mixture of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq), a suitable benzyl

bromide derivative (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) is prepared in N,N-

dimethylformamide (DMF).

Reaction Conditions: The mixture is stirred at room temperature for 12 hours.

Workup: The reaction mixture is diluted with ethyl acetate (EtOAc) and washed sequentially

with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and

concentrated under reduced pressure. The resulting residue is purified by flash column

chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the desired

intermediate.

Final Step (Amination): The purified intermediate is then subjected to amination reactions to

introduce the desired amino groups, leading to the final active compounds.

Biological Activity and Applications in Drug
Discovery
Derivatives of aminopyrimidinols have emerged as potent and selective inhibitors of key

biological targets, particularly in oncology.

FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)
Fibroblast growth factor receptor 4 (FGFR4) is a tyrosine kinase receptor that, when

overexpressed and activated by its ligand FGF19, acts as a driver oncogene in various

cancers, including hepatocellular carcinoma (HCC).[2][3] Derivatives of 2-amino-4,6-

dimethylpyrimidin-5-ol have been designed as selective, irreversible inhibitors of FGFR4.[2][3]

These compounds typically feature an acrylamide moiety that forms a covalent bond with a

cysteine residue (Cys552) in the ATP-binding site of the FGFR4 kinase domain.[2]
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Caption: FGFR4 signaling pathway and inhibition by aminopyrimidinol derivatives.

Quantitative Biological Data
The inhibitory activity of aminopyrimidinol derivatives against FGFR kinases has been

quantified through cell-free kinase assays. The data demonstrates high potency and selectivity

for FGFR4 over other FGFR family members.[2]

Compound Target IC₅₀ (nM)
Selectivity
(FGFR4 vs
FGFR1/2/3)

Reference

6A FGFR4 190 1.5 – 8 fold [2]

FGFR1 1565 [2]

FGFR2 1149 [2]

FGFR3 277 [2]

6O FGFR4 75.3 398 – 664 fold [2]

FGFR1 >50,000 [2]

FGFR2 35,482 [2]

FGFR3 >30,000 [2]

BLU9931

(Control)
FGFR4 26.8 ~50 fold [2]
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Experimental Protocol: FGFR Kinase Assay
The following is a generalized protocol for assessing the inhibitory activity of compounds

against FGFR kinases.[2]

Assay Platform: Kinase assays are performed at a specialized facility (e.g., Reaction Biology

Corporation).

Compound Preparation: Test compounds are prepared in DMSO and serially diluted to

achieve a range of concentrations.

Kinase Reaction: The FGFR kinase, a suitable substrate (e.g., poly-Glu-Tyr), and ATP are

combined in a reaction buffer.

Incubation: The test compound is added to the reaction mixture and incubated at a controlled

temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

Detection: The amount of phosphorylated substrate is quantified, typically using a radioactive

³³P-ATP filter-binding assay or a fluorescence-based method.

Data Analysis: The percentage of kinase inhibition relative to a DMSO control is calculated

for each compound concentration. IC₅₀ values are determined by fitting the dose-response

data to a sigmoidal curve.

Conclusion
6-Amino-2-methoxypyrimidin-4-ol is a valuable heterocyclic compound whose full potential is

still being explored. While detailed studies on the parent molecule are limited, research into its

close structural analogs has yielded significant discoveries, particularly in the development of

selective FGFR4 inhibitors for cancer therapy. The synthetic accessibility of the pyrimidin-4-ol

core and the potent biological activity of its derivatives underscore the importance of this

chemical scaffold in modern drug discovery. Further investigation into the synthesis, properties,

and biological activities of 6-Amino-2-methoxypyrimidin-4-ol itself is warranted to unlock new

therapeutic opportunities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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